molecular formula C11H15NO B8553921 3-(2-Aminoethyl)chroman

3-(2-Aminoethyl)chroman

Cat. No.: B8553921
M. Wt: 177.24 g/mol
InChI Key: XAMCLXSAUBMQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)chroman is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-3-yl)ethanamine

InChI

InChI=1S/C11H15NO/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9H,5-8,12H2

InChI Key

XAMCLXSAUBMQKG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

First 4.44 g (33.3 mmol) of aluminium chloride in 150 ml of absolute diethyl ether are added dropwise while stirring at room temperature to a suspension of 7.59 g (200 mmol) of lithium aluminium hydride in 300 ml of absolute diethyl ether. Then 17.32 g (100 mmol) of 3-cyanomethylchroman, dissolved in 200 ml of tetrahydrofuran, are added dropwise within a period of 15 minutes. The reaction mixture is stirred for 16 hours at room temperature and then decomposed with 7.6 ml of water, 7.6 ml of sodium hydroxide solution (15% strength) and 22.8 ml of water. The precipitate formed is filtered off with suction and the filtrate is concentrated by evaporation in vacuo. The oily residue is dissolved in diethyl ether and washed with water. The organic phase is then extracted by shaking with 2N hydrochloric acid. The combined hydrochloric acid extracts are rendered alkaline, while cold, with sodium hydroxide solution (30% strength) and extracted with dichloromethane. The combined organic phases are dried over sodium sulphate and concentrated by evaporation in vacuo. 15.95 g (90%) of 3-(2-aminoethyl)chroman are obtained in the form of a colourless oil. The 3-(2-aminoethyl)chroman hydrochloride produced therefrom using hydrochloric acid in diethyl ether crystallises from methanol/diethyl ether and has a melting point of 244°-245°.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.59 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
17.32 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
7.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
22.8 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.6 mL
Type
solvent
Reaction Step Six

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